N-Benzylnaltrindole (hydrochloride) is a chemical compound that belongs to the class of opioid receptor antagonists, specifically targeting the delta opioid receptors. It is a derivative of naltrindole, which is known for its high selectivity and potency as a non-peptide delta opioid receptor antagonist. The compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in pain management and addiction treatment.
N-Benzylnaltrindole is synthesized from naltrindole, a compound originally derived from the morphinan family of alkaloids. The synthesis typically involves modifications to the naltrindole structure to introduce the benzylnaltrindole moiety, enhancing its receptor selectivity and activity.
N-Benzylnaltrindole falls under the classification of synthetic organic compounds, specifically as a delta opioid receptor antagonist. Its chemical structure allows it to interact selectively with opioid receptors in the central nervous system, making it a subject of interest in neuropharmacology.
The synthesis of N-Benzylnaltrindole generally follows a multi-step process that begins with naltrindole. Key steps in the synthesis include:
The synthesis may employ various reagents and solvents, including:
The molecular formula for N-Benzylnaltrindole hydrochloride is , with a molecular weight of approximately 450.96 g/mol. The structure comprises a complex arrangement of rings typical of morphinan derivatives, with specific functional groups that enhance its pharmacological activity.
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl
KNJKRQXCFJCQHC-UHFFFAOYSA-N
The reactivity of N-Benzylnaltrindole can be characterized by its interactions at the delta opioid receptor sites. The compound can undergo various chemical transformations, including:
Research indicates that certain derivatives exhibit enhanced binding affinity to delta opioid receptors compared to their parent compounds, suggesting that modifications can lead to improved pharmacological profiles .
N-Benzylnaltrindole acts primarily as an antagonist at delta opioid receptors, inhibiting their activation by endogenous opioids and exogenous opioid drugs. This mechanism involves:
Studies have demonstrated that N-Benzylnaltrindole exhibits a Ki value (inhibition constant) as low as 0.02 nM for delta opioid receptors, indicating high potency .
N-Benzylnaltrindole has significant potential applications in scientific research, particularly in:
Research continues to explore the therapeutic potential and mechanisms of action associated with N-Benzylnaltrindole, highlighting its relevance in both basic science and clinical applications .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2